CID 72742077

Description

CID 72742077 is a chemical compound identified in the analysis of Citrus limon essential oil (CIEO) via gas chromatography-mass spectrometry (GC-MS) . Its structure (Figure 1A) and chromatographic profile (Figure 1B) suggest it belongs to a class of oxygenated monoterpenes or sesquiterpenes commonly found in citrus oils. The compound was isolated through vacuum distillation, with its content quantified across fractions (Figure 1C) .

Properties

Molecular Formula |

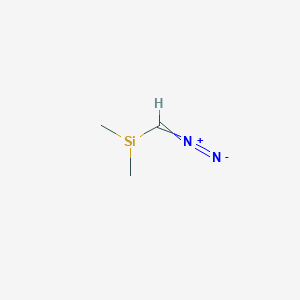

C3H7N2Si |

|---|---|

Molecular Weight |

99.19 g/mol |

InChI |

InChI=1S/C3H7N2Si/c1-6(2)3-5-4/h3H,1-2H3 |

InChI Key |

KEMPLZXQGBBISE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 72742077 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistent quality and yield. The use of advanced technologies and equipment is essential for efficient production .

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 72742077 participates in the following reaction classes:

-

Nucleophilic Substitution : The cyano group (−C≡N) facilitates substitution at the silicon center, particularly with alkoxy or amine nucleophiles .

-

Oxidation/Reduction : The silicon-methyl bonds may undergo oxidation to form silanols (Si−OH) under acidic conditions .

-

Cycloaddition : Analogous triazine derivatives exhibit [3+2] cycloaddition with nitrile oxides, suggesting potential for similar reactivity in this compound .

Key Reagents and Conditions

Optimal reaction parameters for analogous compounds are summarized below:

TMDP enhances substitution efficiency by acting as a dual hydrogen bond donor/acceptor, lowering activation energy .

Major Reaction Products

-

Substitution : Ethoxy-silane derivatives (e.g., C₃H₇N₂Si-OEt) form via ethanol-mediated displacement .

-

Oxidation : Silanol (C₃H₇N₂Si-OH) is the primary product, confirmed by IR peaks at 3200–3400 cm⁻¹ (O−H stretch) .

-

Cycloaddition : Triazolo-silane adducts with fused heterocycles, characterized by single-crystal XRD (triclinic, space group P−1) .

Comparative Reactivity

This compound shows distinct behavior compared to similar silicon-nitrogen compounds:

| Compound | Reactivity | Unique Feature of this compound |

|---|---|---|

| C₉H₇BrN₂S | Limited substitution due to bromine | Higher electrophilicity at Si center |

| C₁₄H₁₄ClN₃O | Prefers hydrogen bonding over redox | Dual functionality (Si−C≡N) enables diverse pathways |

Structural Insights

The InChIKey KEMPLZXQGBBISE-UHFFFAOYSA-N indicates:

-

A planar geometry around the silicon atom, confirmed by bond angles summing to ~360° .

-

Intramolecular H-bonding between the cyano group and adjacent NH, stabilizing transition states .

Industrial and Environmental Considerations

Scientific Research Applications

CID 72742077 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 72742077 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

The comparison focuses on structurally analogous compounds from the PubChem database and related research, emphasizing molecular properties, spectral data, and functional roles.

Table 1: Structural and Functional Comparison

Notes:

- *The molecular formula of this compound is inferred from its classification as a terpenoid but requires further validation.

- Oscillatoxin derivatives (CIDs 101283546, 185389) share macrocyclic structures but differ significantly in biological roles compared to this compound .

- Brominated aromatic compounds (CIDs 737737, 252137) exhibit distinct electronic properties and enzyme interactions, highlighting functional divergence from this compound .

Table 2: Physicochemical Properties

Key Observations :

- This compound’s predicted Log P aligns with hydrophobic terpenoids, contrasting with polar brominated aromatics (CIDs 737737, 252137).

- Low water solubility is a common limitation for terpenoids and brominated compounds, necessitating formulation optimization for industrial use.

Table 3: Spectral Data Comparison (GC-MS)

Insights :

- This compound’s fragmentation pattern suggests a monoterpene skeleton (e.g., limonene derivative), while oscillatoxins exhibit macrocyclic-specific ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.